1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H30N4O6S and its molecular weight is 490.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological profile, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C19H24N4O5S
- Molecular Weight : 404.48 g/mol
The structure features a piperidine ring substituted with various functional groups that are believed to contribute to its biological activity.
Research indicates that this compound exhibits inhibitory activity against human carbonic anhydrases (hCAs), particularly isoforms II, IX, and XII. In a study where it was compared to acetazolamide (a standard inhibitor), the compound demonstrated significant potency at low nanomolar concentrations, suggesting a strong potential for therapeutic applications in conditions where hCA activity is implicated, such as cancer and glaucoma .
Pharmacological Profile
The compound's pharmacological properties have been evaluated in various studies:
- Inhibition of Carbonic Anhydrases : The compound showed selective inhibition against tumor-associated hCA isoforms IX and XII, which are often overexpressed in cancer tissues. This selectivity is crucial for minimizing side effects associated with inhibiting other hCA isoforms .
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties due to its ability to inhibit tumor-associated hCAs. This could lead to reduced tumor growth and metastasis .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of the compound in vitro on several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics. The mechanism was attributed to the inhibition of hCA IX, leading to disrupted pH regulation within the tumor microenvironment .
Study 2: Selectivity Profile
In another study focusing on selectivity, docking simulations revealed that the compound forms favorable interactions within the active sites of hCA IX and XII but not with hCA I and II. This suggests that structural modifications enhance selectivity towards specific isoforms, which is beneficial for targeted cancer therapies .
Data Tables
Property | Value |
---|---|
Molecular Weight | 404.48 g/mol |
Inhibition Concentration (IC50) | <10 nM (hCA IX and XII) |
Selectivity Ratio | High (compared to hCA I and II) |
Biological Activity | Observed Effect |
---|---|
Antitumor Activity | Significant reduction in cell viability |
Inhibition of hCAs | Strong selective inhibition |
Propiedades
IUPAC Name |
1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-N-[3-(methanesulfonamido)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O6S/c1-32-19-7-8-20(21(14-19)33-2)25-22(28)15-27-11-9-16(10-12-27)23(29)24-17-5-4-6-18(13-17)26-34(3,30)31/h4-8,13-14,16,26H,9-12,15H2,1-3H3,(H,24,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGELKBSZKIIXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.